Cas no 911701-07-0 (1-ethyl-5-nitro-1H-indole-3-carbaldehyde)

1-ethyl-5-nitro-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde, 1-ethyl-5-nitro-
- 1-ethyl-5-nitro-1H-indole-3-carbaldehyde
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- MDL: MFCD30488238
- Inchi: 1S/C11H10N2O3/c1-2-12-6-8(7-14)10-5-9(13(15)16)3-4-11(10)12/h3-7H,2H2,1H3
- InChI Key: SKXJDBYBSNBMHM-UHFFFAOYSA-N
- SMILES: N1(CC)C2=C(C=C([N+]([O-])=O)C=C2)C(C=O)=C1
1-ethyl-5-nitro-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330115-0.05g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-330115-0.5g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-330115-10.0g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056150-1g |
1-Ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95% | 1g |
¥5180.0 | 2024-04-17 | |
Enamine | EN300-330115-1.0g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Ambeed | A1096293-1g |
1-Ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95% | 1g |
$755.0 | 2023-09-02 | |
Enamine | EN300-330115-2.5g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-330115-5.0g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-330115-1g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 1g |
$1057.0 | 2023-09-04 | ||
Enamine | EN300-330115-10g |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde |
911701-07-0 | 10g |
$4545.0 | 2023-09-04 |
1-ethyl-5-nitro-1H-indole-3-carbaldehyde Related Literature
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 1-ethyl-5-nitro-1H-indole-3-carbaldehyde
Recent Advances in the Study of 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0)
The compound 1-ethyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 911701-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its nitro and ethyl substituents on the indole scaffold, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anticancer agents. The unique structural features of this compound, including its electron-withdrawing nitro group and reactive aldehyde functionality, make it a versatile building block for drug discovery.
One of the most notable advancements in the study of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde is its application in the synthesis of novel indole-based derivatives with enhanced biological activity. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the development of potent inhibitors targeting bacterial DNA gyrase. The researchers utilized the aldehyde group to introduce various pharmacophores, resulting in derivatives with improved binding affinity and selectivity. The study reported that several synthesized compounds exhibited significant activity against multidrug-resistant bacterial strains, underscoring the potential of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a scaffold for antimicrobial drug development.
In addition to its antimicrobial properties, recent research has also investigated the anticancer potential of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. The study revealed that the nitro group played a critical role in enhancing the cytotoxic effects of the derivatives, while the aldehyde functionality facilitated the formation of Schiff bases with cellular nucleophiles, leading to increased bioavailability and target engagement. These findings suggest that 1-ethyl-5-nitro-1H-indole-3-carbaldehyde could serve as a valuable starting point for the design of next-generation anticancer agents.
Another area of interest is the compound's potential application in neurodegenerative disease research. A recent preprint on bioRxiv described the synthesis of indole-based neuroprotective agents using 1-ethyl-5-nitro-1H-indole-3-carbaldehyde as a key intermediate. The study reported that certain derivatives exhibited potent antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of conditions such as Alzheimer's and Parkinson's diseases. The researchers emphasized the importance of the nitro group in modulating the redox activity of the compounds, thereby protecting neuronal cells from oxidative stress.
Despite these promising findings, challenges remain in the optimization of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde-based therapeutics. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the growing body of research underscores the compound's versatility and potential as a cornerstone in the development of novel pharmacologically active molecules. Future studies are expected to explore its applications in other therapeutic areas, such as antiviral and anti-inflammatory drug development, further solidifying its role in modern medicinal chemistry.
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